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molecular formula C13H9ClN2 B1624912 6-Chloro-4-(o-tolyl)nicotinonitrile CAS No. 825638-00-4

6-Chloro-4-(o-tolyl)nicotinonitrile

Cat. No. B1624912
M. Wt: 228.67 g/mol
InChI Key: JBOJBRDWKDVJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07288658B2

Procedure details

A mixture of 2.5 g (11.89 mmol) 6-hydroxy-4-o-tolyl-nicotinonitrile, 3.64 g (23.78 mmol) phosphorus oxychloride in 10.0 ml dichloromethane was heated at 50° C. for 80 minutes. The mixture was cooled down to 20-25° C., poured on water by keeping the internal temperature between 20-30° C. and extracted by adding additional 80.0 ml dichloromethane. Evaporation of the organic phase in vacuo gave 2.9 g of crude product of 6-chloro-4-o-tolyl-nicotinonitrile which was purified by chromatography over silica gel (ethylacetate:hexane=4:1) to afford 2.4 g of, m.p. 112.4° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH3:16])[C:5]([C:6]#[N:7])=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:19])=O>ClCCl>[Cl:19][C:2]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH3:16])[C:5]([C:6]#[N:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC1=NC=C(C#N)C(=C1)C1=C(C=CC=C1)C
Name
Quantity
3.64 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to 20-25° C.
ADDITION
Type
ADDITION
Details
poured on water
CUSTOM
Type
CUSTOM
Details
between 20-30° C.
EXTRACTION
Type
EXTRACTION
Details
extracted
ADDITION
Type
ADDITION
Details
by adding additional 80.0 ml dichloromethane
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic phase in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C#N)C(=C1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 106.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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